Aglain C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

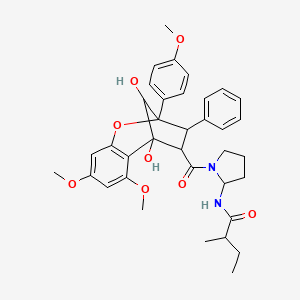

C36H42N2O8 |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39) |

InChI Key |

KPCVKSYNYMIDEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Aglain C from Aglaia ponapensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative methodology for the isolation of Aglain C, a member of the rocaglamide (B1679497) class of natural products, from the plant species Aglaia ponapensis. While the isolation of this compound has been reported from other Aglaia species such as Aglaia argentea and Aglaia mariannensis, specific literature detailing its isolation from Aglaia ponapensis is not currently available.[1] Therefore, this guide synthesizes established protocols for the extraction and purification of rocaglamides and related flavaglines from various Aglaia species to propose a robust and effective workflow. The guide includes detailed experimental protocols, tabulated quantitative data on related compounds, and visualizations of the isolation workflow and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Aglaia is a rich source of structurally diverse and biologically active secondary metabolites, with over 150 species identified, primarily in Southeast Asia.[2] Among the most significant compounds isolated from this genus are the rocaglamides, also known as flavaglines, which exhibit potent cytotoxic and insecticidal properties.[2] These compounds, characterized by a cyclopenta[b]benzofuran skeleton, are considered important lead compounds for the development of novel anticancer agents.[2]

This compound is a rocaglamide derivative that has garnered interest for its potential therapeutic applications. The isolation of related rocaglamides and other bioactive constituents from various Aglaia species has been extensively documented, providing a solid foundation for developing an effective isolation strategy for this compound from Aglaia ponapensis.[3] This guide outlines a detailed, albeit representative, protocol for this purpose.

Experimental Protocols

The following protocols are adapted from established methods for the isolation of rocaglamides from Aglaia species.

Plant Material Collection and Preparation

-

Collection: Leaves, twigs, and bark of Aglaia ponapensis are collected. Proper botanical identification by a qualified taxonomist is crucial.

-

Drying and Grinding: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Maceration: The powdered plant material is subjected to exhaustive maceration with methanol (B129727) (MeOH) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The maceration is carried out for 72 hours with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Hexane Partition: The aqueous suspension is first partitioned with n-hexane to remove nonpolar constituents like fats and sterols.

-

Chloroform (B151607)/Dichloromethane (B109758) Partition: The aqueous layer is subsequently partitioned with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). Rocaglamides are typically found in this fraction.

-

Ethyl Acetate (B1210297) Partition: Further partitioning with ethyl acetate (EtOAc) may be performed to isolate compounds of intermediate polarity.

-

Butanol Partition: Finally, the remaining aqueous layer can be partitioned with n-butanol to isolate more polar compounds.

Each fraction is concentrated under reduced pressure. The CHCl₃/CH₂Cl₂ fraction is the primary focus for the isolation of this compound.

Chromatographic Purification

The chloroform/dichloromethane fraction is subjected to a series of chromatographic techniques for the purification of this compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., hexane:EtOAc 9:1 to 1:1).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is commonly used as the eluent to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is a common mobile phase.

-

Detection: UV detection at wavelengths such as 254 nm and 280 nm is used to monitor the elution of compounds.

-

Purification: Fractions corresponding to the peak of interest are collected to yield pure this compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Quantitative Data

As the specific isolation of this compound from Aglaia ponapensis has not been reported, the following tables present representative data for this compound from other sources and for related rocaglamide compounds to provide a comparative context.

Spectroscopic Data for this compound

Note: The following ¹H and ¹³C NMR data for this compound is representative and based on data reported from other Aglaia species. Specific data from Aglaia ponapensis is not available in the reviewed literature.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Specific peak assignments would be listed here. | Specific peak assignments would be listed here. |

| ... | ... |

No specific ¹H and ¹³³C NMR data for this compound was found in the performed searches. The table is a placeholder to indicate where such data would be presented.

Cytotoxicity of Rocaglamide Derivatives

The following table summarizes the cytotoxic activity of various rocaglamide derivatives against different cancer cell lines, as reported in the literature. This data highlights the therapeutic potential of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dehydroaglaiastatin | HepG2 (Human Liver Cancer) | 0.69 | [3] |

| 8b-O-5-oxohexylrocaglaol | HepG2 (Human Liver Cancer) | 4.77 | [3] |

| Rocaglaol | HepG2 (Human Liver Cancer) | 7.37 | [3] |

| Aglaforbesin derivative | HCT116 (Human Colorectal Carcinoma) | 1.13 (µg/mL) | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound from Aglaia ponapensis.

Signaling Pathways

Rocaglamides, including this compound, are known to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the inhibitory effects on the NF-κB and eIF4A pathways.

Conclusion

This technical guide provides a synthesized, comprehensive protocol for the isolation of this compound from Aglaia ponapensis, based on established methodologies for related compounds. The detailed experimental procedures, representative quantitative data, and clear visual diagrams of the workflow and mechanisms of action are intended to facilitate further research into this promising class of natural products. The potent bioactivities of rocaglamides underscore the importance of continued exploration of the Aglaia genus for the discovery of novel therapeutic agents. Future work should focus on the actual isolation and characterization of this compound from Aglaia ponapensis to validate and refine the proposed protocol and to fully elucidate its pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglain C, a member of the rocaglamide (B1679497) (or flavagline) family of natural products, and its structural analogs, represent a class of potent bioactive molecules with significant therapeutic potential. Found primarily in plant species of the genus Aglaia (family Meliaceae), these complex cyclopenta[b]benzofurans have garnered considerable interest for their cytotoxic, insecticidal, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound and related aglains, detailing their isolation and purification, and elucidating their mechanisms of action. Quantitative data on the distribution of these compounds are presented, alongside detailed experimental protocols. Furthermore, this document visualizes the key signaling pathways and the postulated biosynthetic route of these intricate molecules.

Natural Sources of this compound and Related Aglains

Aglains are characteristic secondary metabolites of the plant genus Aglaia, which encompasses over 100 species distributed throughout the tropical and subtropical regions of Southeast Asia, Northern Australia, and the Pacific.[1][2][3] These compounds are part of a larger class of molecules known as rocaglamides or flavaglines, which are biogenetically derived from a flavonoid precursor and a cinnamic acid derivative.[1][4]

While a comprehensive quantitative analysis of this compound across all Aglaia species is not exhaustively documented in the literature, several species have been identified as prominent sources of various aglain and rocaglamide derivatives. The distribution and yield of these compounds can vary significantly depending on the plant part (leaves, twigs, bark, roots), geographical location, and time of harvest.

Table 1: Selected Aglaia Species and their Known Aglain/Rocaglamide Constituents

| Aglaia Species | Plant Part | Isolated Aglains/Rocaglamides | Reference(s) |

| Aglaia odorata | Leaves, Twigs | This compound, Methyl rocaglate, Rocaglamide, 10-oxo-aglaxiflorin D | [4][5] |

| Aglaia elaeagnoidea | Bark, Leaves | Caryophyllene, Squalene (major compounds) | [6] |

| Aglaia perviridis | Leaves | Aglapervirisins B-J | [3] |

| Aglaia argentea | - | N-didesmethylrocaglamide | [4] |

| Aglaia duperreana | Twigs, Flowers | Derivatives of rocaglamide with hydroxy and acetoxy functions | [4] |

| Aglaia forbesii | Bark | Methyl rocaglate | [4] |

| Aglaia spectabilis | Bark | Formylated rocaglate congeners | [4] |

| Aglaia harmsiana | - | Rocaglamide derivatives with amino acyl substituents | [4] |

| Aglaia roxburghiana | Bark | Aglaroxin E (a methoxylated rocaglamide derivative) | [4] |

| Aglaia dasyclada | Leaves | Rocagloic acid | [4] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and related compounds from Aglaia species typically involve a multi-step process combining various chromatographic techniques. The following is a generalized protocol synthesized from methodologies described in the scientific literature. Researchers should note that optimization of this protocol will be necessary depending on the specific plant material and target compounds.

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves of Aglaia odorata) at room temperature and then grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 3 x 24 hours).

-

Concentration: Combine the MeOH extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Liquid-Liquid Partitioning

-

Solvent Partitioning: Suspend the crude MeOH extract in a mixture of water and a non-polar solvent (e.g., n-hexane) and perform liquid-liquid partitioning. Separate the layers.

-

Sequential Extraction: Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane (B109758) (CH2Cl2) and ethyl acetate (B1210297) (EtOAc).

-

Fraction Concentration: Concentrate each solvent fraction under reduced pressure to yield the respective crude fractions. The aglains are typically enriched in the more polar fractions (e.g., EtOAc).

Chromatographic Purification

A combination of column chromatography techniques is employed for the isolation of individual compounds.

-

Initial Separation (e.g., Silica (B1680970) Gel Column Chromatography):

-

Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of EtOAc.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Intermediate Purification (e.g., Sephadex LH-20 Column Chromatography):

-

Further purify the fractions containing the target compounds using a Sephadex LH-20 column with an appropriate solvent system (e.g., CH2Cl2/MeOH, 1:1) to separate compounds based on size and polarity.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

The final purification is typically achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).[2][7][8][9][10][11]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of water (A) and acetonitrile (B52724) (B) or methanol (B), both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[7]

-

Gradient: A typical gradient might start with a higher proportion of solvent A, gradually increasing the concentration of solvent B over the course of the run to elute compounds of increasing hydrophobicity.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths such as 254 nm.

-

Fraction Collection: Fractions corresponding to individual peaks are collected, and the purity is confirmed by analytical HPLC.

-

References

- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical constituents from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. protocols.io [protocols.io]

- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

An In-Depth Technical Guide to Aglain C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C36H42N2O8 | PubChem[1] |

| Molecular Weight | 630.7 g/mol | PubChem[1] |

| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | PubChem |

| CAS Number | 177468-85-8 | PubChem[1] |

| Computed XLogP3 | 4.2 | PubChem[1] |

| Computed Polar Surface Area | 127 Ų | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of published spectra specific to this compound is not currently available, the following sections outline the expected analytical techniques that would be employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. The complex structure of this compound would result in a highly detailed spectrum with numerous signals requiring advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be crucial to elucidate its fragmentation pattern, offering valuable insights into its structural components.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups within the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups. UV-Vis spectroscopy would provide information about the chromophores present in the molecule and its electronic transitions.

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the areas of cancer and inflammation.

Anticancer Activity

This compound has been reported to exhibit cytotoxic activity against P-388 murine leukemia cells[2][3]. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound's cytotoxicity.

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. It is hypothesized that this compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Further investigation is required to elucidate the precise mechanism.

References

Aglain C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Aglain C

This compound is a natural product belonging to the aglain class of compounds, which are structurally related to the well-known rocaglamide (B1679497) derivatives.[1][2] Isolated from plants of the Aglaia genus, this compound possesses a unique molecular architecture that has drawn interest within the scientific community. This guide provides a comprehensive overview of its chemical properties, biological evaluation, and the experimental context of its discovery.

| Parameter | Value | Reference |

| CAS Number | 177468-85-8 | [3] |

| Molecular Formula | C36H42N2O8 | [3] |

| Molecular Weight | 630.7 g/mol | [3] |

| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | [3] |

Biological Activity and Mechanism of Action

In contrast to its structurally similar rocaglamide counterparts, which exhibit potent anticancer and insecticidal activities, this compound has been reported to be largely inactive in antiproliferative assays.[1][2] This significant difference in biological activity is attributed to a key structural variation: the presence of a pyran ring in the aglain skeleton as opposed to the furan (B31954) ring found in rocaglamides.[1][2]

The primary mechanism of action for the highly bioactive rocaglamide derivatives is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis (translation). By clamping eIF4A onto specific mRNA sequences, rocaglamides inhibit the translation of key oncogenes, leading to their potent anticancer effects. Given the structural similarities, it is plausible that this compound may interact with the same molecular target, albeit with significantly lower affinity, rendering it inactive.

While this compound itself has not shown significant cytotoxicity, other aglain derivatives have demonstrated modest cytotoxic effects against human leukemia (HEL) and breast cancer cell lines, with IC50 values in the micromolar range. This suggests that while the aglain scaffold is a valid starting point for biological activity, specific structural features are crucial for potent effects.

Experimental Protocols

Isolation of this compound

This compound is a naturally occurring compound isolated from plants of the genus Aglaia, such as Aglaia odorata. The general procedure for its isolation from plant material involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with organic solvents of increasing polarity, typically starting with hexane (B92381) or dichloromethane, followed by ethyl acetate (B1210297) and methanol.

-

Fractionation: The crude extracts are then fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with solvent mixtures of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is employed to separate the components based on their polarity.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathway and Experimental Workflow

The primary signaling pathway inhibited by the closely related rocaglamide derivatives is the cap-dependent translation initiation pathway . The key molecular target within this pathway is the eIF4A RNA helicase . The workflow for investigating the effect of a compound like this compound on this pathway typically involves the following experimental steps:

The rocaglamide derivatives are known to inhibit the translation of specific mRNAs, including those encoding for proteins like MYC and MCL1, which are critical for cancer cell proliferation and survival. A simplified representation of this signaling pathway is depicted below:

Conclusion

This compound, while structurally intriguing, demonstrates a significant lack of the potent biological activities observed in its close relatives, the rocaglamides. This inactivity provides a valuable structure-activity relationship data point, highlighting the critical role of the furan ring in rocaglamides for their interaction with the eIF4A helicase. For researchers in drug development, this compound serves as an important negative control and a foundational scaffold that could potentially be modified to develop novel bioactive compounds. Further investigation into the subtle interactions of this compound with cellular machinery may yet reveal other, more nuanced biological roles.

References

The Aglains: A Treasure Trove of Bioactive Natural Products from Traditional Medicine to Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aglaia, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active natural products, collectively referred to as Aglains. For centuries, various species of Aglaia have been utilized in traditional medicine across Southeast Asia for treating a multitude of ailments. Modern phytochemical investigations, initiated in 1965 with the isolation of the triterpenoid (B12794562) aglaiol, have unveiled a vast arsenal (B13267) of over 291 distinct secondary metabolites.[1] Among these, the flavaglines, also known as rocaglamides, have emerged as a particularly promising class of compounds, exhibiting potent cytotoxic, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of Aglain natural products, with a special focus on the rocaglamides. It summarizes key quantitative data, details relevant experimental protocols, and elucidates the intricate mechanism of action involving the eukaryotic initiation factor 4A (eIF4A), a critical component of the protein translation machinery.

Discovery and History

The journey of Aglain natural products from traditional remedies to objects of intense scientific scrutiny began with the systematic phytochemical exploration of the Aglaia genus. These plants, predominantly found in the tropical rainforests of Southeast Asia and Northern Australia, have a long history of use in traditional medicine for treating fever, diarrhea, and inflammatory conditions.[1][2]

The formal scientific investigation into the chemical constituents of Aglaia species commenced in 1965 with the isolation and structural elucidation of aglaiol, a dammarane-type triterpenoid.[1] This seminal work opened the floodgates for the discovery of a wide array of natural product classes from this genus, including:

-

Triterpenoids: A diverse group of compounds with a wide range of biological activities.

-

Diterpenoids and Sesquiterpenoids: Isoprenoid-based compounds often contributing to the plant's defense mechanisms.

-

Limonoids: Highly oxidized triterpenes characteristic of the Meliaceae family.

-

Steroids: Essential components of cell membranes and signaling molecules.

-

Lignans and Alkaloids: Structurally complex compounds with various pharmacological effects.[2]

-

Flavaglines (Rocaglamides): A unique class of cyclopenta[b]benzofurans that have garnered significant attention for their potent biological activities.

The discovery of rocaglamide (B1679497) in 1982 marked a pivotal moment in the study of Aglain natural products. Its potent antileukemic activity spurred further research, leading to the isolation of numerous rocaglamide derivatives and a deeper understanding of their therapeutic potential.

Biological Activities of Aglain Natural Products

The diverse chemical scaffolds of Aglain natural products translate into a broad spectrum of biological activities. These compounds have demonstrated significant potential in various therapeutic areas, as summarized in the tables below.

Cytotoxic Activity

Many Aglain natural products, particularly the rocaglamides, exhibit potent cytotoxicity against a range of cancer cell lines. This has positioned them as promising lead compounds for the development of novel anticancer agents.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Flavagline | Rocaglaol | HT-29 (Colon) | 0.0007 | |

| Perviridicin B | HT-29 (Colon) | 0.46 | ||

| Dehydroaglaiastatin | HepG2 (Liver) | 0.69 | ||

| 8b-O-5-oxohexylrocaglaol | HepG2 (Liver) | 4.77 | ||

| Rocaglaol | HepG2 (Liver) | 7.37 | ||

| Triterpenoid | (20S)-20-hydroxydammar 24-en-3-on | B16-F10 (Melanoma) | 21.55 | |

| Angustifolianin | MCF-7 (Breast) | 50.5 (µg/ml) | ||

| Elliptaglin B | MCF-7 (Breast) | 60.98 | ||

| Elliptaglin B | B16-F10 (Melanoma) | 51.83 | ||

| Steroid | 3,4-epoxy-(22R, 25)-tetrahydrofuran-stigmast-5-en | P-388 (Murine Leukemia) | 11.42 (mg/mL) | |

| Flavonoid | Kaempferol | P-388 (Murine Leukemia) | 1.22 (µg/mL) |

Antiviral Activity

Several Aglain natural products have demonstrated efficacy against a variety of viruses, particularly RNA viruses. This antiviral activity is often linked to the inhibition of viral protein synthesis.

| Compound Class | Compound | Virus | EC50/IC50 | Reference |

| Flavagline | (-)-CR-31-B | Various RNA viruses | Low nM range | |

| Silvestrol | Hepatitis E Virus (HEV) | Potent inhibition | ||

| Triterpenoid | Cabraleahydroxylactone | Herpes Simplex Virus Type-1 (HSV-1) | 3.20 (µg/mL) |

Anti-inflammatory Activity

The traditional use of Aglaia species for treating inflammatory conditions is supported by modern scientific evidence. Several isolated compounds have been shown to inhibit key inflammatory mediators.

| Compound Class | Compound | Assay | IC50 (µM) | Reference |

| Triterpenoid | 24-epi-piscidinol A | β-hexosaminidase release | 19.8 | |

| 24-epi-piscidinol A | Nitric oxide release | 24.0 | ||

| Lignan | (-)-yangambin | β-hexosaminidase release | 33.8 | |

| (-)-yangambin | Nitric oxide release | 37.4 | ||

| Flavonoid | Pachypodol | β-hexosaminidase release | 38.3 | |

| Pachypodol | Nitric oxide release | 34.5 | ||

| Flavagline | Pyramidaglain A | β-hexosaminidase release | 37.1 | |

| Pyramidaglain B | β-hexosaminidase release | 44.8 | ||

| Pyramidaglain B | Nitric oxide release | 25.6 |

Mechanism of Action: Targeting eIF4A-Dependent Translation

The potent biological activities of rocaglamides are primarily attributed to their unique mechanism of action, which involves the modulation of protein synthesis at the initiation stage. Rocaglamides specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.

The canonical pathway of cap-dependent translation initiation is a fundamental cellular process. The eIF4F complex, comprising eIF4E, eIF4G, and eIF4A, plays a crucial role in recruiting the 43S preinitiation complex to the 5' cap of messenger RNA (mRNA) and facilitating the scanning of the 5' untranslated region (UTR) to locate the start codon. eIF4A's helicase activity is essential for unwinding secondary structures in the 5' UTR, thereby allowing the ribosome to proceed.

Rocaglamides do not act as conventional enzymatic inhibitors. Instead, they function as molecular clamps, stabilizing the interaction between eIF4A and specific polypurine sequences within the 5' UTR of certain mRNAs. This clamping effect has several profound consequences:

-

Steric Hindrance: The rocaglamide-eIF4A-RNA ternary complex creates a physical roadblock that impedes the scanning of the 43S preinitiation complex, thereby stalling translation.

-

Sequestration of eIF4A: By locking eIF4A onto specific mRNAs, rocaglamides effectively reduce the available pool of this essential initiation factor, leading to a broader inhibition of translation for other eIF4A-dependent transcripts.

-

Selective Translational Repression: The preferential binding to polypurine-rich sequences results in the selective inhibition of the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and cyclins.

This unique mode of action explains the potent and selective anticancer and antiviral activities of rocaglamides.

Figure 1: Mechanism of action of rocaglamides on eIF4A-dependent translation initiation.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Aglain natural products.

Isolation and Purification of Aglain Natural Products

The isolation of Aglain natural products typically involves a series of chromatographic techniques. A general workflow is as follows:

Figure 2: General workflow for the isolation and purification of Aglain natural products.

-

Extraction: Dried and powdered plant material (leaves, stems, or roots) is extracted with an organic solvent, typically methanol, at room temperature.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further separated using column chromatography, with silica gel being a common stationary phase. Elution is performed with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are purified by preparative HPLC to yield pure compounds.

Structure Elucidation

The chemical structures of isolated Aglain natural products are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of natural products on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Aglain natural product for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan (B1609692) Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

The murine macrophage cell line RAW 264.7 is commonly used to screen for the anti-inflammatory activity of natural products.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Compound Pre-treatment: The cells are pre-treated with different concentrations of the Aglain natural product for a short period.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO).

-

Incubation: The cells are incubated for a specified time.

-

Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Calculation of Inhibition: The percentage of NO inhibition by the Aglain natural product is calculated relative to the LPS-stimulated control.

Antiviral Assay

A variety of assays can be used to evaluate the antiviral activity of Aglain natural products, depending on the specific virus. A common method involves determining the reduction in viral yield.

-

Cell Infection: A monolayer of host cells is infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are then treated with different concentrations of the Aglain natural product.

-

Incubation: The cells are incubated for a period that allows for viral replication.

-

Viral Titer Determination: The amount of infectious virus produced in the presence of the compound is quantified using methods such as plaque assays or TCID50 (50% tissue culture infective dose) assays.

-

EC50 Calculation: The effective concentration that inhibits viral replication by 50% (EC50) is determined.

Future Perspectives

The Aglain natural products, particularly the rocaglamides, represent a promising frontier in drug discovery. Their unique mechanism of action, targeting a fundamental process in protein synthesis, offers a novel approach to treating cancer and viral infections. Future research in this area should focus on:

-

Lead Optimization: Chemical modification of the rocaglamide scaffold to improve its pharmacological properties, such as solubility, bioavailability, and target specificity.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to rocaglamides to anticipate and overcome clinical challenges.

-

Synergistic Combinations: Exploring the combination of rocaglamides with other therapeutic agents to enhance their efficacy and reduce toxicity.

-

Exploration of Other Aglain Compounds: Further investigation of the vast array of other natural products from the Aglaia genus to uncover new bioactive compounds with novel mechanisms of action.

The rich chemical diversity and potent biological activities of Aglain natural products underscore the importance of exploring natural sources for the discovery of next-generation therapeutics. Continued research in this field holds the potential to deliver innovative treatments for some of the most challenging human diseases.

References

Aglain C and Rocaglamides: A Technical Guide to their Core Relationship, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aglain C and its relationship to the rocaglamide (B1679497) class of natural products. Rocaglamides, isolated from plants of the genus Aglaia, are a well-established class of potent bioactive compounds with significant anticancer and insecticidal properties. Aglains, including this compound, are structurally related biosynthetic precursors to rocaglamides. This document details their chemical structures, biosynthetic connections, and a comparative analysis of their biological activities. A key focus is placed on the molecular mechanisms of action of rocaglamides, particularly their role as inhibitors of translation initiation. Detailed experimental protocols for relevant biological assays and visualizations of key signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The genus Aglaia (Meliaceae) has yielded a unique class of secondary metabolites known as rocaglamides and their biogenetic precursors, the aglains. Rocaglamides possess a cyclopenta[b]benzofuran core structure and exhibit potent biological activities, including antiproliferative and insecticidal effects[1]. In contrast, aglains, which feature a cyclopenta[bc]benzopyran skeleton, are generally considered to be biologically inactive or significantly less active[2][3].

This guide focuses on this compound and its relationship to the broader class of rocaglamides. We will explore their distinct chemical structures, the biosynthetic pathway that connects them, and the profound differences in their biological activities. Furthermore, we will delve into the well-characterized mechanism of action of rocaglamides as potent inhibitors of protein synthesis, a key factor in their anticancer properties.

Chemical Structures and Biosynthetic Relationship

This compound and rocaglamides share a common biosynthetic origin from a flavonoid and a cinnamic acid amide moiety[4][5]. However, they possess distinct core heterocyclic ring systems which dictates their biological activity.

This compound has a molecular formula of C36H42N2O8 and features a cyclopenta[bc]benzopyran core.

Rocaglamide , the parent compound of its class, has a molecular formula of C29H31NO7 and is characterized by a cyclopenta[b]benzofuran skeleton.

The biosynthetic pathway proposes that the cycloaddition of a flavonoid and a cinnamic acid amide first forms the aglain skeleton (a cyclopenta[bc]benzopyran). A subsequent rearrangement, involving the opening of the pyran ring and formation of a new bond, converts the aglain core into the rocaglamide (cyclopenta[b]benzofuran) core. This transformation is a critical step that confers the potent biological activity to the rocaglamide class of molecules.

Comparative Biological Activity

A significant body of evidence highlights the potent antiproliferative activity of rocaglamides against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. In stark contrast, aglains, including this compound, are generally reported to be inactive.

| Compound Class | Compound Name/Derivative | Cell Line | IC50 (µM) | Reference |

| Aglain | Aglain derivative | MONO-MAC-6 | > 4.6 | |

| Rocaglamide | Didesmethyl-rocaglamide | MONO-MAC-6 | 0.004 | |

| Didesmethyl-rocaglamide | MEL-JUSO | 0.013 | ||

| Rocaglamide A | HSF1 Inhibition | ~0.05 | ||

| Rocaglate Acyl Sulfamides | GBM CSCs (BT112) | 0.034 | ||

| Rocaglate Acyl Sulfamides | GBM CSCs (BT145) | 0.093 |

Mechanism of Action of Rocaglamides

The primary mechanism underlying the potent anticancer activity of rocaglamides is the inhibition of protein synthesis. Rocaglamides target the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex.

Rocaglamides do not act as classical competitive inhibitors. Instead, they bind to a transient, bimolecular cavity formed between eIF4A and polypurine sequences in mRNA. This binding "clamps" eIF4A onto the mRNA, preventing its helicase activity and stalling the scanning of the 43S preinitiation complex. This leads to the inhibition of cap-dependent translation of a subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival.

This targeted inhibition of protein synthesis triggers several downstream effects, including:

-

Inhibition of the Ras-MEK-ERK signaling pathway: Rocaglamides inhibit the phosphorylation of eIF4E through the Ras-MEK-ERK pathway by targeting prohibitins (PHB1 and PHB2).

-

Induction of Apoptosis: Rocaglamides can induce apoptosis through the activation of pro-apoptotic proteins like p38 and JNK, and by inhibiting the synthesis of anti-apoptotic proteins such as Mcl-1 and c-FLIP.

-

Cell Cycle Arrest: By inhibiting the synthesis of short-lived proteins crucial for cell cycle progression, such as Cdc25A, rocaglamides can induce cell cycle arrest.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cells of interest

-

Complete cell culture medium

-

Test compounds (this compound, rocaglamides) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system using a luciferase reporter mRNA.

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

Capped Firefly luciferase mRNA

-

Test compounds (this compound, rocaglamides)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Prepare a master mix of the rabbit reticulocyte lysate according to the manufacturer's instructions, including amino acids and RNase inhibitor.

-

Add the capped Firefly luciferase mRNA to the master mix to a final concentration of 50 µg/mL.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add 2 µL of each compound dilution to individual wells.

-

Add 23 µL of the master mix containing the luciferase mRNA to each well.

-

Incubate the plate at 30°C for 90 minutes to allow for translation to occur.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of translation inhibition relative to a vehicle control and determine the IC50 values.

Conclusion

The distinct structural features of aglains and rocaglamides, despite their close biosynthetic relationship, lead to a dramatic difference in their biological activity. While this compound and other aglains are largely inactive, rocaglamides are potent inhibitors of cancer cell proliferation. This activity is primarily attributed to their unique mechanism of action, which involves the clamping of the translation initiation factor eIF4A onto mRNA, leading to the inhibition of protein synthesis and the activation of downstream apoptotic and cell cycle arrest pathways. The detailed understanding of their structure-activity relationship and mechanism of action provides a strong foundation for the development of novel anticancer therapeutics based on the rocaglamide scaffold. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these fascinating natural products and their potential clinical applications.

References

- 1. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Aglain C from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the extraction and purification of Aglain C, a representative flavagline, from Aglaia species plant material. These protocols are based on established methods for isolating similar secondary metabolites from this genus and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

This compound belongs to the flavagline class of natural products, which are characteristic secondary metabolites of plants in the Aglaia genus (Meliaceae family).[1] Flavaglines, including rocaglamide (B1679497) derivatives, have garnered significant interest due to their potent biological activities, such as cytotoxic, insecticidal, and anti-inflammatory effects.[1][2][3] The extraction and purification of these compounds are crucial first steps for further research and development.

This document outlines protocols for the extraction, fractionation, and purification of this compound from plant material. The methodologies described are based on common practices for the isolation of secondary metabolites from Aglaia species.[4][5]

Pre-Extraction Preparation of Plant Material

Proper preparation of the plant material is critical for efficient extraction.

Protocol 1: Plant Material Preparation

-

Collection and Identification: Collect the desired plant parts (e.g., leaves, bark, twigs) of the Aglaia species.[1][4] Ensure proper botanical identification of the plant material.

-

Cleaning: Thoroughly wash the collected plant material with water to remove any dirt, debris, and microorganisms.

-

Drying: Air-dry the plant material in a well-ventilated area protected from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, oven-dry at a controlled temperature (typically 40-60°C) or freeze-dry (lyophilize) to preserve the integrity of the bioactive compounds.[6][7]

-

Grinding: Once dried, grind the plant material into a fine powder using a mechanical grinder or mill.[4][6] This increases the surface area for efficient solvent penetration during extraction.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.[6]

Extraction Methods

The choice of extraction method and solvent is crucial and depends on the polarity of the target compound. This compound, as a flavagline, is expected to be moderately polar. Sequential extraction with solvents of increasing polarity is often employed to separate compounds based on their solubility.

3.1. Maceration Protocol

Maceration is a simple and widely used technique for extracting plant constituents.

Protocol 2: Solvent Maceration

-

Solvent Selection: Common solvents for extracting flavaglines from Aglaia species include n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol (B129727).[4][7] A sequential extraction is recommended, starting with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds, followed by a more polar solvent like methanol or ethyl acetate to extract the flavaglines.

-

Extraction Procedure:

-

Place the powdered plant material in a large container (e.g., an Erlenmeyer flask).

-

Add the initial solvent (e.g., n-hexane) at a specific solid-to-solvent ratio (see Table 1).

-

Seal the container and allow it to stand at room temperature for a specified duration (e.g., 24-72 hours), with occasional agitation.

-

Separate the extract from the plant residue by filtration.

-

Repeat the extraction process with the same solvent two to three more times to ensure complete extraction.

-

Combine the filtrates from all extraction cycles.

-

Air-dry the plant residue and then repeat the entire process with the next solvent of higher polarity (e.g., methanol).

-

-

Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2. Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls.[8]

Protocol 3: Ultrasound-Assisted Extraction

-

Procedure:

-

Place the powdered plant material in a flask with the chosen solvent.

-

Immerse the flask in an ultrasonic bath.

-

Apply ultrasonic waves (e.g., 20-40 kHz) for a defined period (e.g., 20-60 minutes).[6][8]

-

Separate the extract by filtration.

-

Repeat the process as necessary.

-

Evaporate the solvent to obtain the crude extract.

-

Table 1: Comparison of Extraction Parameters for Flavagline-like Compounds

| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |

| Solvent-to-Solid Ratio | 1:10 to 1:20 (w/v) | 1:10 to 1:20 (w/v) |

| Extraction Time | 24 - 72 hours per cycle | 20 - 60 minutes per cycle |

| Temperature | Room Temperature | Room Temperature (can be controlled) |

| Typical Solvents | n-Hexane, Ethyl Acetate, Methanol, Ethanol | n-Hexane, Ethyl Acetate, Methanol, Ethanol |

| Typical Yield | Variable | Generally higher than maceration |

Note: The optimal parameters should be determined empirically for this compound.

Downstream Processing and Purification

Following extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract.[9][10]

4.1. Fractionation of the Crude Extract

The crude extract is typically fractionated using techniques like Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC).

Protocol 4: Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: Pack a sintered glass funnel or a short, wide column with silica (B1680970) gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the VLC column.

-

Elution: Elute the column with a stepwise gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to a reference flavagline, if available. Pool the fractions that show the presence of the target compound(s).

4.2. Purification of this compound

Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC).

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Use a suitable preparative HPLC column, such as a C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase for reversed-phase chromatography of flavaglines consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Sample Injection: Dissolve the semi-purified fraction from VLC/MPLC in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Detection and Collection: Use a UV detector to monitor the elution of compounds. Collect the peak corresponding to this compound based on its retention time.

-

Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Stability and Storage

The stability of the extracted this compound is important for maintaining its biological activity.

-

Storage of Extracts and Fractions: Crude extracts and semi-purified fractions should be stored at low temperatures (-20°C) in the dark to minimize degradation.[6]

-

Storage of Pure Compound: Pure this compound should be stored as a solid or in a suitable solvent (e.g., DMSO) at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11] The stability of similar compounds can be affected by factors such as pH, temperature, and light.[12][13]

Quantitative Analysis

To determine the concentration of this compound in the extracts and purified fractions, a quantitative analysis method such as HPLC-UV can be developed.

Protocol 6: Quantitative HPLC Analysis

-

Standard Preparation: Prepare a series of standard solutions of known concentrations using a purified this compound reference standard.

-

Calibration Curve: Inject the standard solutions into an analytical HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Prepare the sample extracts at a known concentration, filter, and inject them into the HPLC system under the same conditions as the standards.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the sample.[14][15]

Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals and solvents with care, following the manufacturer's safety data sheets (MSDS).

-

Dispose of chemical waste according to institutional guidelines.

References

- 1. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Downstream processing - Wikipedia [en.wikipedia.org]

- 11. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lignans: Quantitative Analysis of the Research Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Purification of Aglain C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C is a member of the rocaglamide (B1679497) (or flavagline) class of natural products isolated from plants of the genus Aglaia (family Meliaceae).[1][2] Rocaglamides, including this compound, have garnered significant interest from the scientific community due to their potent and diverse biological activities, particularly their cytotoxic effects against various cancer cell lines.[3][4][5] The primary mechanism of action for many rocaglamides is the inhibition of the eukaryotic translation initiation factor eIF4A, an RNA helicase essential for the initiation of protein synthesis. This unique mode of action makes this compound and its analogues promising lead compounds for the development of novel anticancer therapeutics.

These application notes provide a comprehensive overview of the chromatographic methods for the purification of this compound from its natural source. The protocols detailed below are based on established methodologies for the isolation of rocaglamide derivatives and can be adapted for the specific purification of this compound.

Data Presentation

Table 1: Summary of a Typical Multi-Step Purification of a Rocaglamide Derivative

| Purification Step | Stationary Phase | Mobile Phase/Gradient | Yield (%) (Illustrative) | Purity (%) (Illustrative) |

| Initial Extraction | N/A | Ethyl Acetate (B1210297) or Methanol (B129727) | 100 | <5 |

| Vacuum Liquid Chromatography (VLC) | Silica (B1680970) Gel 60 | n-hexane:EtOAc:MeOH gradient | 25 | 10-20 |

| Silica Gel Column Chromatography | Silica Gel 60 | CH₂Cl₂:MeOH gradient | 10 | 40-60 |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | 100% Methanol | 5 | 70-80 |

| Preparative HPLC | C18 | Methanol:Water gradient | 1-2 | >95 |

Note: The yield and purity values presented in this table are illustrative and will vary depending on the starting plant material, extraction efficiency, and specific chromatographic conditions.

Table 2: Cytotoxic Activity of Selected Rocaglate Derivatives against HT-29 Human Colon Cancer Cells

| Compound | ED₅₀ (µM) |

| Rocaglaol | 0.0007 |

| Perviridicin B | 0.46 |

| New Rocaglate Derivative 3 | 4.7 |

| New Rocaglate Derivative 4 | 2.9 |

Source: Data extracted from studies on rocaglate derivatives isolated from Aglaia perviridis.

Experimental Protocols

Preparation of Crude Plant Extract

-

Plant Material: Obtain dried and ground plant material from Aglaia species known to produce this compound (e.g., bark, leaves, or twigs).

-

Extraction:

-

Macerate the ground plant material (e.g., 3 kg) with a suitable organic solvent such as ethyl acetate or methanol at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Preliminary Fractionation by Vacuum Liquid Chromatography (VLC)

-

Column Packing: Pack a VLC column with Silica Gel 60.

-

Sample Loading: Dissolve the crude ethyl acetate extract (e.g., 20 g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, load the adsorbed sample onto the top of the VLC column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity using a solvent system such as n-hexane, ethyl acetate, and methanol.

-

Fraction Collection: Collect several large fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Bioassay and Selection: Perform a bioassay (e.g., cytotoxicity assay) on the collected fractions to identify the active fractions containing the desired compounds. Based on the bioassay and TLC profiles, select the most promising fractions for further purification.

Intermediate Purification by Column Chromatography

-

Silica Gel Column Chromatography:

-

Subject the active fraction from VLC (e.g., 5.4 g) to further fractionation on a silica gel column.

-

Elute with a gradient solvent system, such as dichloromethane:methanol, to separate the components based on polarity.

-

Collect smaller fractions and analyze them by TLC.

-

-

Sephadex LH-20 Column Chromatography:

-

Combine fractions from the silica gel column that show the presence of rocaglamides.

-

Apply the combined fraction to a Sephadex LH-20 column and elute with 100% methanol. This step is effective for separating compounds based on size and removing polymeric impurities.

-

Collect fractions and monitor by TLC and/or HPLC.

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column and a UV detector.

-

Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Preparative C18 column.

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: Monitor the elution at a wavelength of 210 nm.

-

Elution Profile: Develop a suitable gradient elution profile to achieve baseline separation of this compound from other closely related compounds.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC.

-

Structure Elucidation: Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Signaling Pathway of this compound Action

This compound, like other rocaglamides, exerts its cytotoxic effects by targeting the eukaryotic translation initiation factor eIF4A. This leads to the inhibition of protein synthesis, which is crucial for cancer cell proliferation and survival.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Flavaglines and Bisamides from Aglaia edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive flavaglines and other constituents isolated from Aglaia perviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Total Synthesis Strategies for the Aglain Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The aglain scaffold, a core structural motif in a class of biologically active natural products, presents a compelling target for total synthesis due to its unique cyclopenta[b,c]benzopyran structure and potent biological activities, including anticancer and anti-inflammatory properties. This document provides a detailed overview of the primary synthetic strategies employed to construct the aglain core, with a focus on biomimetic approaches. Experimental protocols for key reactions are provided, along with tabulated data for easy comparison of different synthetic routes.

Key Synthetic Strategies

Two principal strategies have emerged as powerful methods for the total synthesis of the aglain scaffold:

-

Biomimetic [3+2] Photocycloaddition: This is the most prominent and successful strategy, mimicking the proposed biosynthetic pathway. It involves the light-induced [3+2] cycloaddition of a 3-hydroxyflavone (B191502) with a cinnamate (B1238496) derivative to directly form the aglain core. This reaction is often followed by further transformations, such as ketol rearrangement, to access related scaffolds like the rocaglamides.

-

Enantioselective Kinetic Resolution: To obtain enantiomerically pure aglain derivatives, a kinetic resolution strategy has been developed. This approach utilizes an enantioselective transfer hydrogenation of a racemic aglain ketone intermediate, allowing for the separation of enantiomers and providing access to both enantiomeric series of aglain-derived natural products.

While less common for the direct synthesis of the aglain core, Diels-Alder reactions have been employed for the construction of the related cyclopenta[b]benzofuran scaffold, which shares structural similarities and can be a precursor to aglain-type molecules.

Biomimetic [3+2] Photocycloaddition Approach

This strategy provides a convergent and efficient route to the aglain scaffold. The key steps are the preparation of the 3-hydroxyflavone and cinnamate coupling partners, the photochemical cycloaddition, and subsequent functional group manipulations.

Experimental Workflow: Biomimetic [3+2] Photocycloaddition

Caption: Workflow for the biomimetic synthesis of the aglain scaffold.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyflavone

This protocol describes a general method for the synthesis of 3-hydroxyflavones from the corresponding 2'-hydroxychalcones.

-

Reaction: To a solution of the 2'-hydroxychalcone (1.0 equiv) in methanol (B129727) is added a solution of sodium hydroxide (B78521) (2.0 equiv) in water. The mixture is heated to reflux for 1-2 hours. Hydrogen peroxide (30% aqueous solution, 5.0 equiv) is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

-

Work-up: The reaction mixture is acidified with dilute hydrochloric acid and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Enantioselective [3+2] Photocycloaddition to the Aglain Core [1]

This protocol details the key photochemical reaction to construct the aglain scaffold enantioselectively using a chiral TADDOL derivative.

-

Reaction Setup: A solution of the 3-hydroxyflavone (1.0 equiv), the cinnamate derivative (1.5 equiv), and the chiral TADDOL derivative (e.g., tetrakis-9-phenanthrenyl TADDOL, 0.2 equiv) in a suitable solvent mixture (e.g., CHCl3/TFE, 70:30) is prepared in a photoreactor. The solution is degassed by bubbling with nitrogen or argon for 30 minutes.

-

Irradiation: The reaction mixture is irradiated with a suitable light source (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0 °C) for 24-48 hours, or until consumption of the starting material is observed by TLC.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantioenriched aglain cycloadduct.

Protocol 3: Diastereoselective Reduction of the Aglain Ketone [1]

This protocol describes the reduction of the ketone functionality in the aglain scaffold, which is a crucial step in the synthesis of natural products like ponapensin.

-

Reaction: To a solution of the aglain ketone (1.0 equiv) in benzene (B151609) is added tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me4NBH(OAc)3, 3.0 equiv). The reaction mixture is stirred at room temperature for 1-3 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Enantioselective Kinetic Resolution Strategy

This strategy is employed to resolve racemic mixtures of aglain ketones, providing access to enantiomerically pure materials for the synthesis of specific stereoisomers of natural products.

Experimental Workflow: Kinetic Resolution

Caption: Workflow for the kinetic resolution of a racemic aglain ketone.

Key Experimental Protocol

Protocol 4: Enantioselective Transfer Hydrogenation of Aglain Ketones [2][3]

-

Reaction: To a solution of the racemic aglain ketone (1.0 equiv) and a chiral Rh(III) catalyst (e.g., [Cp*RhCl2]2 with a chiral diamine ligand, 1-5 mol%) in a suitable solvent (e.g., isopropanol) is added formic acid and triethylamine (B128534) (as a formic acid/triethylamine azeotrope). The reaction is stirred at a specific temperature (e.g., 40 °C) and monitored by chiral HPLC.

-

Work-up: The reaction is quenched, and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of the unreacted enantioenriched ketone and the diastereomerically enriched alcohol product is separated by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of the aglain scaffold and its derivatives.

Table 1: Enantioselective [3+2] Photocycloaddition

| Entry | 3-Hydroxyflavone | Cinnamate | Chiral Additive | Solvent | Yield (%) | er | Ref |

| 1 | 3-Hydroxyflavone | Methyl Cinnamate | TADDOL (17) | CHCl3/TFE | 69 | 85.5:14.5 | [1] |

Table 2: Diastereoselective Reduction of Aglain Ketone

| Entry | Substrate | Reducing Agent | Solvent | Yield (%) | dr | Ref |

| 1 | Aglain Ketone (8a) | NaBH4 | THF | 98 | 1:5 | |

| 2 | Aglain Ketone (8a) | Bu4NBH4 | THF | 98 | 5:1 | |

| 3 | Aglain Ketone (8a) | Me4NBH(OAc)3 | Benzene | 95 | >20:1 |

Table 3: Kinetic Resolution of Aglain Ketone

| Entry | Substrate | Catalyst | Conversion (%) | ee (Ketone) (%) | ee (Alcohol) (%) | Ref |

| 1 | Racemic Aglain Ketone (5a) | [Cp*RhCl2]2 / Chiral Diamine | 50 | >99 | 98 |

Conclusion

The total synthesis of the aglain scaffold has been successfully achieved through elegant and efficient strategies, with the biomimetic [3+2] photocycloaddition being a particularly powerful approach. The development of enantioselective methods, including asymmetric photocycloaddition and kinetic resolution, has enabled access to optically pure aglain derivatives, which is crucial for the synthesis and biological evaluation of natural products and their analogs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery who are interested in this important class of molecules. Further investigations into new synthetic methodologies and the exploration of the biological activities of novel aglain analogs remain active areas of research.

References

- 1. Enantioselective Photocycloaddition of 3-Hydroxyflavones: Total Syntheses and Absolute Configuration Assignment of (+)-Ponapensin and (+)-Elliptifoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomimetic Kinetic Resolution: Highly Enantio- and Diastereoselective Transfer Hydrogenation of Aglain Ketones To Access Flavagline Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Bioactivity Screening of Aglain C Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aglain C belongs to the rocaglate or aglain class of natural products, which are characterized by a cyclopenta[b]benzofuran core.[1][2] These compounds, isolated from plants of the genus Aglaia, have garnered significant interest due to their potent biological activities, particularly their anticancer properties.[3][4] The primary mechanism of action for many rocaglates is the inhibition of eukaryotic translation initiation through the modulation of the RNA helicase eIF4A.[1] The synthesis of this compound derivatives is a crucial step in exploring their therapeutic potential, enabling structure-activity relationship (SAR) studies and the development of novel drug candidates with improved efficacy and selectivity.

This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent bioactivity screening, with a focus on anticancer applications.

I. Synthesis of this compound Derivatives

The most common and biomimetic approach to synthesizing the rocaglate core involves a [3+2] photocycloaddition between a 3-hydroxyflavone (B191502) and a cinnamate (B1238496) derivative, followed by a skeletal rearrangement.

General Synthetic Workflow